molecular formula C13H20O2S B4942652 6-(3-methoxyphenoxy)-1-hexanethiol

6-(3-methoxyphenoxy)-1-hexanethiol

Cat. No.: B4942652
M. Wt: 240.36 g/mol
InChI Key: IDFVFLYHOJCNCQ-UHFFFAOYSA-N
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Description

Significance of Self-Assembled Monolayers (SAMs) in Chemical Research

Self-assembled monolayers (SAMs) are highly organized molecular assemblies that spontaneously form on the surface of a substrate. uni-tuebingen.de These ultrathin organic films, often just a single molecule thick, provide a powerful and flexible method for modifying the chemical and physical properties of surfaces. benthamdirect.com Their applications are diverse, ranging from controlling wetting and adhesion to serving as platforms for biosensors and molecular electronics. benthamdirect.comacs.org

The formation of SAMs composed of alkanethiols on gold substrates is a classic and widely studied example of molecular self-assembly. The process is primarily driven by the strong, specific interaction between the sulfur atom of the thiol group (-SH) and the gold surface. sigmaaldrich.com This interaction leads to the formation of a stable gold-thiolate (Au-S) bond, with a significant bond strength on the order of 45 kcal/mol. sigmaaldrich.com This robust anchoring ensures the formation of a durable and well-defined monolayer. researchgate.net The self-assembly process is initiated by the chemisorption of the thiol headgroups onto the gold substrate, followed by a slower organization of the alkyl chains. wikipedia.org

While the thiol group anchors the molecule to the surface, the terminal functional group, located at the opposite end of the alkyl chain, dictates the properties of the resulting interface. benthamdirect.comwikipedia.org By systematically varying this terminal group, researchers can precisely control surface characteristics such as hydrophobicity, hydrophilicity, and biocompatibility. sigmaaldrich.com For instance, a methyl-terminated SAM will be hydrophobic, while a hydroxyl- or carboxyl-terminated SAM will be hydrophilic. sigmaaldrich.com This "tunability" is a key advantage of SAMs, allowing for the creation of custom-designed surfaces for specific applications. sigmaaldrich.com The nature of the terminal group can also influence the packing and ordering of the molecules within the monolayer. arxiv.org

Overview of Aryl Ether Moieties in Advanced Chemical Structures

Aryl ethers are a class of organic compounds containing an ether linkage to an aromatic ring. This structural motif is prevalent in a wide range of natural products, pharmaceuticals, and advanced materials. The stability of the ether bond and the electronic nature of the aromatic ring impart valuable properties to these molecules.

Rationale for Investigating 6-(3-methoxyphenoxy)-1-hexanethiol

The unique structure of this compound, which combines a hexanethiol linker with a terminal 3-methoxyphenoxy group, presents a compelling case for scientific investigation. This molecule is designed to self-assemble on gold surfaces, creating an interface whose properties are dictated by the specific aryl ether functionality.

The integration of the alkanethiol and 3-methoxyphenoxy motifs within a single molecule offers several hypothetical advantages for the creation of functional SAMs. The six-carbon alkanethiol chain provides a flexible spacer of a well-defined length, which is known to form well-ordered monolayers. sigmaaldrich.com The terminal 3-methoxyphenoxy group introduces a specific set of properties to the surface. The meta-position of the methoxy (B1213986) group results in an asymmetric terminal group, which could lead to unique packing arrangements and interfacial dipole moments compared to its ortho or para isomers. The presence of the aromatic ring and the ether oxygen could influence the surface's electronic properties, wettability, and potential for π-stacking interactions between adjacent molecules in the SAM. acs.org This could be advantageous for applications requiring controlled protein adsorption, specific molecular recognition, or tailored electronic interfaces. The methoxy group itself can participate in hydrogen bonding, further influencing the interfacial properties.

Contextualization within Current Trends in Tailored Organic Synthesis for Interface Science

The development of molecules like this compound is situated within the broader trend of tailored organic synthesis for interface science. This field focuses on the rational design and creation of novel organic molecules with specific functionalities to precisely control the properties of surfaces and interfaces. wpmucdn.com The ability to engineer surfaces at the molecular level is critical for advancements in a wide array of technologies, including biosensors, electronics, corrosion inhibition, and biocompatible materials. wpmucdn.com

A key aspect of this trend is the modular nature of the synthesized molecules. By combining different building blocks—the anchor group, the spacer, and the functional head—researchers can create a vast library of compounds to meet specific application demands. Solid-phase synthesis has emerged as a powerful technique to streamline the production of diverse alkanethiols, allowing for the rapid generation of custom molecules for creating tailored SAMs and SAM arrays. surfacesciencelab.com

The synthesis of aryl ethers, a key component of the target molecule, is also a well-established area of organic chemistry, with methods like the Williamson ether synthesis and various cross-coupling reactions providing pathways to these structures. The integration of these synthetic methodologies allows for the creation of complex and highly functionalized alkanethiols designed to impart specific properties to a surface.

While specific research on this compound is not widely available in published literature, its structure allows for inferences about its potential behavior and applications based on the well-understood principles of its constituent parts. The molecule consists of a thiol anchor, a six-carbon alkane spacer, and a terminal 3-methoxyphenyl (B12655295) ether group.

The thiol group would facilitate its self-assembly onto gold and other noble metal surfaces. The hexanethiol chain provides a flexible spacer, and while shorter chains can lead to less ordered monolayers compared to longer chains (greater than 10 carbons), they are still effective for surface functionalization. The 3-methoxyphenyl ether terminal group is of particular interest. The aromatic ring introduces rigidity and potential for π-π stacking interactions between adjacent molecules in the SAM. The ether linkage and the methoxy group can act as hydrogen bond acceptors, influencing the interfacial energy and interaction with polar molecules. The meta-position of the methoxy group on the phenyl ring will also influence the dipole moment and orientation of the terminal group at the surface.

Table 1: Properties of Related Alkanethiols

Compound NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1-Hexanethiol (B106883)111-31-9118.24150-1540.832
6-Hydroxy-1-hexanethiol (B1144405)1633-78-9134.24Not AvailableNot Available
6-Amino-1-hexanethiol hydrochloride31098-40-5169.72Not AvailableNot Available

This table presents data for structurally related alkanethiols to provide context for the properties of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-methoxyphenoxy)hexane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S/c1-14-12-7-6-8-13(11-12)15-9-4-2-3-5-10-16/h6-8,11,16H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFVFLYHOJCNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigation of Self Assembly Phenomena and Interfacial Architectures

Mechanistic Understanding of 6-(3-methoxyphenoxy)-1-hexanethiol Self-Assembly

The assembly of this compound into a self-assembled monolayer is a multi-step process that begins with the molecule's approach to a substrate and culminates in a thermodynamically stable, ordered film.

The self-assembly of thiols onto gold surfaces is a spontaneous and predominantly exothermic process, driven by the strong affinity between sulfur and gold. The initial adsorption is typically rapid, with molecules quickly populating the substrate. This is followed by a slower organizational phase, where the molecules rearrange to maximize packing density and intermolecular forces, leading to a more ordered and thermodynamically stable monolayer.

The cornerstone of the self-assembly process for this compound on a gold surface is the formation of a covalent thiolate bond (Au-S). This occurs as the thiol's hydrogen atom is lost and the sulfur atom chemisorbs onto the gold substrate. researchgate.net Recent studies suggest that this process often involves the incorporation of gold adatoms into the monolayer structure, where each adatom binds two thiolate molecules. uchicago.edunih.gov

The formation of the monolayer begins with the adsorption of individual molecules, which may initially lie flat on the surface. As surface coverage increases, a phase transition occurs, and the molecules adopt a more upright orientation to accommodate more adsorbates. rsc.org This "standing-up" phase allows for the formation of ordered domains that nucleate and grow until they merge, forming a continuous monolayer. uchicago.edu The boundaries between these domains can contain defects, such as vacancies or misaligned molecules. uchicago.edunorthwestern.edu

Supramolecular Ordering and Structural Organization in SAMs

The final structure of the SAM is not determined solely by the bond to the substrate but is significantly influenced by the interactions between the adsorbed molecules. The alkyl chain and the terminal aromatic group of this compound each play a critical role in the supramolecular ordering.

The six-carbon alkyl chain of this compound is a crucial element in the ordering of the monolayer. Van der Waals interactions between adjacent alkyl chains are a significant driving force for organization. Generally, as the length of the alkyl chain increases, these attractive forces become stronger, leading to more crystalline, densely packed monolayers. nih.gov Shorter chains, conversely, result in less ordered films with a higher number of conformational defects (gauche defects). nih.govacs.org

The hexyl chain of the title compound provides a moderate level of inter-chain interaction, sufficient to promote ordering but potentially less than that observed for longer alkanethiols like octadecanethiol. The packing density is a balance between the space required by the headgroup at the surface and the attractive forces between the chains. For simple alkanethiols, longer chains tend to pack more densely. uh.edu

Table 1: General Influence of Alkyl Chain Length on SAM Properties

Alkyl Chain LengthPrimary Intermolecular ForceResulting Monolayer OrderTypical Packing Density
Short (e.g., < C6)Weaker van der Waals forcesLess ordered, more gauche defects nih.govacs.orgLower
Medium (e.g., C6-C12)Moderate van der Waals forcesOrdered domains, moderate defect density uchicago.eduIntermediate
Long (e.g., > C12)Stronger van der Waals forcesHighly crystalline, fewer defects nih.govHigher

The 3-methoxyphenoxy terminal group significantly influences the structure of the SAM. Unlike a simple methyl group, this bulky aromatic moiety introduces several competing interactions. The aromatic rings can engage in π-π stacking interactions, which can contribute to the stability and ordering of the monolayer. researchgate.net However, the steric bulk of the phenoxy group can also be a disruptive factor, potentially preventing the alkyl chains from achieving the densest possible packing that would be seen in a comparable alkanethiol SAM.

Furthermore, the methoxy (B1213986) group (-OCH₃) introduces a dipole moment, which can lead to dipole-dipole interactions between adjacent molecules. These interactions can either enhance or frustrate ordering, depending on the orientation of the dipoles within the monolayer. The final structure is a compromise between these varied forces: the drive for the alkyl chains to pack tightly, the steric hindrance of the aromatic group, and the potential for π-π and dipole-dipole interactions.

The molecules within a SAM are typically tilted with respect to the surface normal. This tilt is not random but is a well-defined angle determined by the need to optimize both the sulfur-gold bonding distance and the intermolecular van der Waals forces. mpg.de For standard alkanethiols on gold, the sulfur headgroups arrange in a (√3 × √3)R30° lattice, and the alkyl chains tilt by approximately 30° to maximize their packing density. mpg.de

For this compound, the final tilt angle will be a result of the interplay between the hexyl chain and the large terminal group. While the hexyl chain will favor a tilt similar to that of hexanethiol, the steric and electronic interactions of the 3-methoxyphenoxy groups will modulate this. acs.org The bulky nature of the headgroup may necessitate a larger tilt angle to accommodate the space required by the terminal ends of the molecules. Studies on other aromatic thiols have shown that the orientation depends on the number of aromatic rings and the rigidity of the system. acs.org

Table 2: Factors Influencing Molecular Tilt in SAMs

Molecular FeatureInfluence on Tilt AngleGoverning Principle
Alkyl Chain LengthLonger chains generally lead to a more upright orientation (smaller tilt angle). acs.orgMaximization of inter-chain van der Waals energy. nih.gov
Terminal Group SizeBulky terminal groups can increase the tilt angle.Steric hindrance at the monolayer-ambient interface.
Substrate LatticeThe fixed spacing of adsorption sites dictates the packing of headgroups. mpg.deMinimization of interfacial energy.
Inter-chain Aromatic InteractionsCan promote specific orientations to facilitate π-π stacking. researchgate.netAnisotropic intermolecular forces.

Methodologies for Fabricating this compound SAMs

The fabrication of well-ordered Self-Assembled Monolayers (SAMs) of this compound on a gold substrate relies on the strong affinity between the sulfur of the thiol group and the gold surface. This interaction leads to the spontaneous organization of the molecules into a densely packed monolayer. The primary methods for achieving this are solution-phase deposition and vapor-phase deposition.

Solution-Phase Deposition Techniques

Solution-phase deposition is the most common and straightforward method for preparing SAMs. sigmaaldrich.com This technique involves the immersion of a clean gold substrate into a dilute solution of the thiol compound. For this compound, a suitable solvent would be a high-purity alcohol, such as ethanol. sigmaaldrich.com

The process begins with the preparation of a dilute solution of this compound, typically in the millimolar (mM) concentration range. sigmaaldrich.com A thoroughly cleaned gold substrate is then submerged in this solution. The self-assembly process initiates rapidly, with initial monolayer formation occurring within seconds to minutes. sigmaaldrich.com However, to achieve a highly ordered and densely packed monolayer, longer immersion times of 12 to 48 hours are generally recommended. sigmaaldrich.comsigmaaldrich.com During this extended period, the monolayer undergoes a refinement process, where molecules rearrange to minimize defects and maximize van der Waals interactions between the hexyl chains and the terminal methoxyphenoxy groups.

The quality of the resulting SAM is influenced by several factors, including the purity of the thiol and the solvent, the cleanliness of the gold substrate, the concentration of the thiol solution, and the duration of the immersion. sigmaaldrich.comsigmaaldrich.com

Table 1: Typical Parameters for Solution-Phase Deposition of Alkanethiol SAMs

ParameterTypical Value/ConditionRationale
Thiol Concentration 1 mM in EthanolBalances rapid initial coverage with the ability for molecular rearrangement to form a well-ordered monolayer. sigmaaldrich.com
Solvent High-purity EthanolGood solubility for many thiols and does not typically interfere with the self-assembly process. sigmaaldrich.com
Substrate Clean Gold (Au)Strong, specific affinity between gold and sulfur facilitates the formation of a stable thiolate bond.
Immersion Time 12 - 48 hoursAllows for the initial rapid adsorption to be followed by a slower annealing process that leads to a more ordered structure. sigmaaldrich.com
Temperature Room TemperatureSufficient for spontaneous assembly, though temperature can be varied to influence kinetics and final structure.

Vapor-Phase Deposition and Controlled Growth

Vapor-phase deposition offers an alternative method for fabricating SAMs, particularly in ultra-high vacuum (UHV) environments, which allows for greater control over the growth process and minimizes contaminants. tugraz.at In this technique, a clean gold substrate is exposed to the vapor of the thiol compound.

For a molecule like this compound, this would involve heating a small quantity of the neat liquid in a sealed chamber containing the gold substrate. mdpi.com The temperature of the substrate can be controlled to influence the ordering of the monolayer. Studies on oligo(ethylene glycol)-terminated alkanethiols have shown that depositing at elevated temperatures can lead to more uniform and highly ordered SAMs. mdpi.com For instance, vapor deposition at higher temperatures can provide the necessary thermal energy for molecules to overcome kinetic barriers and find their optimal packing arrangement. mdpi.com

Vapor-phase deposition can be advantageous for creating highly pure and well-defined monolayers, as it avoids solvent-related impurities. The growth can be monitored in real-time using surface-sensitive techniques, allowing for precise control over the monolayer structure.

Stability and Durability of this compound Monolayers

The stability of a SAM is a critical factor for its application in various technologies. The durability of this compound monolayers would be determined by its resistance to thermal degradation and chemical attack, particularly oxidation.

Thermal Stability and Degradation Pathways

The thermal stability of alkanethiol SAMs on gold is generally limited by the strength of the gold-thiolate bond and the intermolecular interactions within the monolayer. acs.orgaip.org For simple alkanethiols, desorption and decomposition tend to occur at temperatures above 100°C. aip.org Aromatic thiolate SAMs have been shown to exhibit slightly higher thermal stability compared to their alkanethiol counterparts. acs.orgresearchgate.net

Table 2: Comparative Thermal Stability of Analogous SAMs on Au(111)

Compound TypeApproximate Desorption/Decomposition TemperatureKey Degradation PathwayReference
n-Alkanethiols ~100-170 °C (373-443 K)C-S bond cleavage, molecular desorption. acs.orgcore.ac.uk
Aromatic Thiols ~110-130 °C (383-403 K)C-S bond cleavage is a dominant degradation channel. acs.orgaip.org acs.orgaip.org
Cross-linked Aromatic Thiols Up to ~400 °C (673 K)Enhanced lateral stability prevents desorption despite C-S bond cleavage. aip.org aip.org

Chemical Stability and Resistance to Oxidation

The chemical stability of alkanethiol SAMs is often challenged by oxidation, especially when exposed to ambient laboratory conditions. researchgate.net The gold-thiolate bond is susceptible to oxidation, which can lead to the formation of sulfonate species and the degradation of the monolayer structure. researchgate.net The packing density of the SAM plays a crucial role in its chemical stability; more densely packed monolayers can better protect the underlying gold-thiolate linkage from oxidative attack. researchgate.net

The presence of the ether linkage and the aromatic ring in this compound could influence its resistance to oxidation. Ether linkages are generally stable but can be susceptible to cleavage under harsh acidic or oxidizing conditions. The aromatic ring is relatively stable but can undergo electrophilic substitution or oxidation under strong oxidizing conditions. The methoxy group on the phenyl ring is an electron-donating group, which could potentially increase the susceptibility of the aromatic ring to oxidation compared to an unsubstituted phenyl ring.

Studies on SAMs containing internal amide groups have shown that interchain hydrogen bonding can significantly enhance their stability against exchange and desorption. harvard.edu While this compound does not have amide groups, the polar ether linkage and the aromatic ring may lead to dipole-dipole interactions and weak hydrogen bonding with any adventitious water, potentially influencing the monolayer's stability.

Advanced Spectroscopic and Analytical Characterization Methodologies

Microscopic and Imaging Techniques for Surface Morphology

Atomic Force Microscopy (AFM) for Topographic and Force Measurements

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of self-assembled monolayers (SAMs) formed by thiol compounds on various substrates, typically gold. For a molecule like 6-(3-methoxyphenoxy)-1-hexanethiol, AFM would be employed to visualize the morphology of the monolayer at the nanoscale.

When this compound molecules form a SAM on a gold surface, they arrange themselves in a somewhat ordered fashion. AFM imaging in tapping mode would reveal the surface features of this monolayer. It is expected that the resulting topographic images would show a relatively uniform surface, although with potential domains and defects. The roughness of the surface can be quantified from these images, providing insight into the packing quality of the monolayer. For well-ordered alkanethiol SAMs, the surface is typically smooth with a root-mean-square (RMS) roughness on the order of a few angstroms. The presence of the bulkier 3-methoxyphenoxy head group might lead to a less densely packed and potentially rougher surface compared to simple alkanethiols.

Force measurements using AFM can provide information about the mechanical and adhesive properties of the this compound monolayer. By bringing the AFM tip into contact with the monolayer and then retracting it, a force-distance curve is generated. The adhesion force between the tip and the monolayer can be determined from the pull-off force in the retraction curve. This measurement is influenced by the terminal functional group of the monolayer. In this case, the methoxyphenoxy group would exhibit specific interactions with the AFM tip, which can be compared to other functional groups to understand its surface energy and intermolecular forces.

Table 1: Expected AFM Topographical and Force Measurement Parameters for a this compound SAM on Gold

ParameterExpected Value/ObservationSignificance
Surface Roughness (RMS) < 1 nmIndicates the uniformity and packing density of the monolayer.
Monolayer Thickness ~1.5 - 2.0 nmCorresponds to the length of the molecule, confirming monolayer formation.
Adhesion Force Dependent on tip chemistryProvides insight into the surface energy and intermolecular forces of the methoxyphenoxy terminal group.
Topographical Features Domain structures, pinhole defectsReveals the quality and order of the self-assembled monolayer.

Electrochemical Characterization of Modified Surfaces

Electrochemical techniques are crucial for probing the properties of surfaces modified with this compound. These methods can assess the integrity of the monolayer and its ability to act as a barrier to electron transfer.

Cyclic Voltammetry (CV) for Redox Behavior of Surface-Bound Species

Cyclic voltammetry is a primary tool to evaluate the blocking properties of a this compound self-assembled monolayer on an electrode surface, typically gold. In a typical experiment, the modified electrode is immersed in a solution containing a redox-active probe, such as the ferro/ferricyanide couple ([Fe(CN)₆]³⁻/⁴⁻).

When a bare gold electrode is scanned, a well-defined pair of redox peaks corresponding to the oxidation and reduction of the probe is observed. However, after the formation of a dense and well-packed this compound monolayer, these peaks are significantly suppressed. This is because the monolayer acts as an insulating barrier, hindering the access of the redox probe to the electrode surface and thus inhibiting electron transfer. The degree of suppression of the faradaic current is a direct indicator of the quality and defectiveness of the monolayer. A nearly complete blocking of the redox peaks suggests a highly ordered and defect-free monolayer. Conversely, the presence of residual peaks, albeit attenuated, would indicate the presence of pinholes or other defects in the monolayer.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Charge Transfer

Electrochemical Impedance Spectroscopy (EIS) provides a more quantitative analysis of the barrier properties of the this compound monolayer. By applying a small amplitude AC potential over a range of frequencies, the impedance of the electrode-solution interface is measured. The data is often represented as a Nyquist plot.

For a bare gold electrode in the presence of a redox probe, the Nyquist plot typically shows a small semicircle at high frequencies, corresponding to the charge transfer resistance (Rct), and a straight line at low frequencies, representing diffusion-limited processes. After modification with the this compound SAM, the Nyquist plot changes dramatically. The diameter of the semicircle increases significantly, indicating a large increase in the charge transfer resistance. This is because the monolayer acts as a dielectric layer, impeding the transfer of electrons between the electrode and the redox probe.

The interfacial properties can be modeled using an equivalent circuit, such as a Randles circuit. The key parameters obtained from fitting the EIS data include the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl). A high Rct value for the modified electrode confirms the formation of a well-packed and insulating monolayer.

Table 2: Expected EIS Parameters for a Gold Electrode Before and After Modification with this compound

ElectrodeCharge Transfer Resistance (Rct)Double-Layer Capacitance (Cdl)Interpretation
Bare Gold Low (e.g., < 1 kΩ·cm²)High (e.g., ~20 µF/cm²)Facile electron transfer and direct contact of electrolyte with the electrode.
Modified with SAM High (e.g., > 100 kΩ·cm²)Low (e.g., ~1-2 µF/cm²)Significant blocking of electron transfer by the insulating monolayer.

Other Analytical Techniques for Characterization of Thiol Derivatives

Beyond surface analysis, spectroscopic methods are essential for confirming the chemical identity and purity of this compound before its use in forming self-assembled monolayers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Solution-Phase Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would be used to confirm its molecular structure.

The ¹H NMR spectrum would show characteristic signals for the protons in the molecule. The aromatic protons of the methoxyphenoxy group would appear in the downfield region (typically 6.5-7.5 ppm). The methoxy (B1213986) group would present as a sharp singlet at around 3.8 ppm. The protons of the hexyl chain would give rise to a series of multiplets in the aliphatic region (1.0-4.0 ppm), with the protons closest to the oxygen and sulfur atoms being the most deshielded. The thiol proton (-SH) would appear as a triplet around 1.3-1.6 ppm, though its position can be variable and it may be broad.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The aromatic carbons would resonate in the 110-160 ppm range. The methoxy carbon would appear around 55 ppm. The carbons of the hexyl chain would be found in the upfield region (20-70 ppm). The carbon attached to the sulfur atom would be the most upfield of the chain carbons directly bonded to a heteroatom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic H6.7 - 7.3mC₆H₄
Methoxy H~3.8s-OCH₃
-OCH₂-~3.9t-O-CH₂-(CH₂)₄-SH
-CH₂-SH~2.5q-O-(CH₂)₅-CH₂-SH
Alkyl Chain H1.3 - 1.8m-O-CH₂-(CH₂)₄-CH₂-SH
Thiol H~1.3t-SH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Aromatic C (C-O)~160C-OAr
Aromatic C100 - 130Aromatic carbons
-OCH₂-~68-O-CH₂-
Methoxy C~55-OCH₃
Alkyl Chain C24 - 34Alkyl carbons
-CH₂-S-~24-CH₂-SH

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry is used to determine the molecular weight of a compound, providing strong evidence for its identity. For this compound, a technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) could be used. The expected molecular weight of this compound (C₁₃H₂₀O₂S) is approximately 240.12 g/mol . The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺. The fragmentation pattern observed in the mass spectrum can also provide further structural information, consistent with the expected cleavage of the molecule.

Computational and Theoretical Studies of 6 3 Methoxyphenoxy 1 Hexanethiol

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques used to investigate the structure, dynamics, and thermodynamics of molecules and their assemblies.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the structural and vibrational properties of molecules due to its accuracy and consistency with experimental data. spectroscopyonline.com For 6-(3-methoxyphenoxy)-1-hexanethiol, DFT calculations can elucidate the molecule's preferred geometric arrangement (conformation) and the distribution of electrons within its structure.

Different DFT functionals and basis sets can be employed to optimize the geometry of the molecule and calculate its vibrational frequencies. spectroscopyonline.com For instance, functionals like B3LYP, M06-2X, and PBEPBE, combined with basis sets such as 6-311++G(d,p), are commonly used for such calculations. spectroscopyonline.com The choice of functional and basis set can significantly influence the results, and it is often necessary to benchmark theoretical predictions against available experimental data. spectroscopyonline.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

Table 1: Representative DFT Functionals and Basis Sets for Molecular Calculations

FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization and vibrational spectra
M06-2X6-311++G(d,p)Systems with non-covalent interactions
PBEPBE6-311GSolid-state systems and surfaces
CAM-B3LYPcc-pVTZLong-range corrected properties

This table is illustrative and the choice of method depends on the specific properties being investigated.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic evolution of the system over time. flinders.edu.au For this compound, MD simulations are particularly valuable for studying the behavior of self-assembled monolayers (SAMs) on surfaces. researchgate.net

These simulations can reveal how the individual molecules within the SAM are oriented and packed, and how they move and vibrate at different temperatures. flinders.edu.auresearchgate.net For example, simulations can show the degree of ordering of the alkyl chains and the methoxyphenoxy terminal groups. researchgate.net By running simulations at various temperatures, it is possible to study the thermal stability of the SAM and identify any temperature-induced phase transitions or disordering events. flinders.edu.au Non-equilibrium MD simulations can also be used to investigate thermal transport properties of the SAM.

Interfacial Adsorption and Bonding Energetics

Understanding the interaction between this compound and a metal substrate is critical for controlling the formation and stability of the resulting SAM.

The adsorption energy is a key parameter that quantifies the strength of the interaction between the molecule and the surface. It can be calculated using quantum chemistry methods, most notably DFT. arxiv.org The adsorption energy is typically defined as the difference between the total energy of the combined molecule-substrate system and the sum of the energies of the isolated molecule and the clean substrate.

Van der Waals density functional (vdW-DF) methods are often superior to standard DFT approximations for describing physisorption systems, as they better account for non-local correlation effects. osaka-u.ac.jp The calculated adsorption energies can be compared with experimental data from techniques like Temperature Programmed Desorption (TPD). arxiv.org For alkanethiols on metal surfaces like gold, copper, and silver, the adsorption process is generally strong and involves the formation of a chemical bond between the sulfur atom and the metal surface. conicet.gov.arresearchgate.net

Table 2: Illustrative Adsorption Energies of Alkanes on Metal Surfaces

MoleculeSurfaceCalculated Adsorption Energy (meV/C atom)
n-butaneCu(111)-
n-butaneAu(111)-
n-butanePt(111)-

Note: Specific values for this compound would require dedicated calculations. The values for n-butane are provided for context. Data for specific systems can vary significantly based on the computational method used. osaka-u.ac.jp

The bonding between the thiol headgroup and the metal surface is a crucial aspect that determines the structure and stability of the SAM. Thiols typically adsorb on metal surfaces through the formation of a thiolate bond, where the hydrogen atom of the thiol group is lost and a strong sulfur-metal bond is formed. conicet.gov.ar

DFT calculations can provide detailed information about the nature of this bond, including bond lengths, bond angles, and the electronic charge distribution at the interface. The analysis can reveal the specific binding sites on the metal surface (e.g., hollow, bridge, or top sites) and the extent of charge transfer between the molecule and the substrate. The formation of a thiolate bond is a complex process that can also involve the restructuring of the metal surface. conicet.gov.ar

Theoretical Insights into Monolayer Formation and Stability

Computational studies provide a comprehensive picture of the factors governing the formation and stability of this compound monolayers. The initial adsorption of the molecules is driven by the strong thiolate-metal bond. Subsequently, the molecules self-assemble into an ordered monolayer, a process influenced by intermolecular interactions, such as van der Waals forces between the hexyl chains and potential π-π stacking interactions between the methoxyphenoxy terminal groups.

MD simulations can model the self-assembly process, showing how the molecules arrange themselves to maximize these favorable interactions, leading to a densely packed and stable monolayer. researchgate.net The simulations can also predict the tilt angle of the molecules with respect to the surface normal, a key structural parameter of the SAM. The stability of the monolayer can be assessed by calculating the binding energy per molecule in the assembled layer, which includes both the molecule-substrate and intermolecular interactions. Theoretical studies can also investigate the effect of the environment, such as the presence of a solvent or changes in temperature, on the stability and structure of the monolayer.

Prediction of Packing Structures and Orientational Preferences

The formation of well-ordered self-assembled monolayers (SAMs) is a hallmark of alkanethiols on noble metal surfaces. The final structure of these monolayers is a delicate balance of molecule-substrate interactions and intermolecular forces. Computational methods, such as molecular dynamics (MD) and Monte Carlo (MC) simulations, are instrumental in predicting the packing arrangements and orientational preferences of molecules like this compound.

For a typical alkanethiol SAM on a gold surface, the molecules adopt a tilted, crystalline-like arrangement to maximize van der Waals interactions between the alkyl chains. sigmaaldrich.com The tilt angle is influenced by the chain length and the nature of the terminal group. In the case of this compound, the presence of the bulky and polar 3-methoxyphenoxy headgroup is expected to significantly influence the packing structure compared to a simple alkanethiol.

Theoretical models would likely predict a less dense packing compared to a pure hexanethiol monolayer due to the steric hindrance of the aromatic headgroup. The orientational preference of the phenoxy group relative to the surface normal and the tilt of the hexyl chain would be key parameters determined through simulation. The methoxy (B1213986) group's position on the phenyl ring (meta) will also dictate specific intermolecular interactions, potentially leading to more complex and less ordered structures than their para-substituted counterparts. nih.gov

Table 1: Predicted Structural Parameters of this compound SAMs from Theoretical Models

ParameterPredicted Value/CharacteristicInfluencing Factors
Tilt Angle (Alkyl Chain) 30-40° from surface normalAlkyl chain length, headgroup size
Packing Density Lower than simple alkanethiolsSteric hindrance of the phenoxy group
Headgroup Orientation Tilted and rotatedIntermolecular aromatic interactions, dipole-dipole interactions
Lattice Structure Likely a complex or distorted hexagonal latticeAnisotropic shape of the molecule

Note: The values in this table are hypothetical and based on extrapolations from computational studies of similar aromatic and alkyl thiol systems. Specific values would require dedicated simulations.

Understanding the Influence of Aromatic and Alkyl Moieties on Assembly

The self-assembly of this compound is governed by the interplay of its constituent parts: the sulfur atom that anchors it to the substrate, the flexible hexyl spacer, and the rigid, polar aromatic headgroup.

Alkyl Moiety (Hexanethiol): The hexyl chain contributes to the stability of the monolayer through van der Waals interactions with neighboring chains. However, with only six carbon atoms, these interactions are weaker than in longer-chain alkanethiols, potentially leading to a less ordered or more liquid-like monolayer. sigmaaldrich.com Computational studies on mixed SAMs have shown that differences in chain length can lead to phase segregation, a phenomenon that could be relevant if this molecule were co-deposited with other thiols. bohrium.com

Aromatic Moiety (3-methoxyphenoxy): The aromatic headgroup introduces several key factors. Pi-pi stacking between adjacent phenoxy groups can be a significant driving force for ordering, but the meta-substitution of the methoxy group may lead to a tilted or herringbone-like arrangement rather than a perfectly co-facial one. The ether linkage introduces a degree of flexibility and a dipole moment, which will influence the electrostatic interactions within the monolayer. nih.gov The presence of aromatic groups generally leads to different packing motifs compared to purely aliphatic thiols. acs.orgkoreascience.kr

Methoxy Group: The methoxy group itself can influence assembly through dipole-dipole interactions and by affecting the electronic properties of the aromatic ring. In mixed SAMs, methoxy-terminated molecules have been shown to influence surface properties and protein adsorption, highlighting the importance of this functional group. nih.gov

Theoretical simulations can quantify the energetic contributions of these different interactions, helping to build a comprehensive picture of the forces driving the self-assembly process.

Electronic Structure and Spectroscopic Property Prediction

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting the electronic structure and spectroscopic properties of molecules. mpg.de These predictions are crucial for interpreting experimental data and confirming the chemical structure and composition of SAMs.

Simulation of XPS and UPS Spectra from Theoretical Models

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are powerful surface-sensitive techniques used to determine the elemental composition and electronic states of a material. Theoretical simulations can predict the core-level binding energies measured in XPS and the valence band structure probed by UPS.

For this compound, DFT calculations can be used to simulate the XPS spectrum. mdpi.com By calculating the core-level energies of the C 1s, O 1s, and S 2p electrons, one can predict the positions of the peaks in the experimental spectrum. Chemical shifts, which are slight variations in binding energy due to the local chemical environment, are particularly important. For instance, the C 1s spectrum is expected to show distinct peaks for the carbons in the alkyl chain, the aromatic ring, the carbon bonded to the ether oxygen, and the methoxy carbon. Similarly, the O 1s spectrum would show a characteristic peak for the ether and methoxy oxygens. Such simulations are critical for deconvoluting complex experimental spectra and confirming the integrity of the monolayer. acs.org

Table 2: Hypothetical Predicted Core-Level Binding Energies (eV) for this compound SAM on Gold

AtomFunctional GroupPredicted Binding Energy (Relative to Adventitious Carbon at 284.8 eV)
C 1s Aliphatic Chain (-CH2-)~285.0
Aromatic Ring (C-C, C-H)~284.6
Aromatic C-O~286.0
Methoxy (-OCH3)~286.5
O 1s Ether & Methoxy~533.0
S 2p Thiolate on Gold~162.0

Note: These are illustrative values. Actual binding energies can be influenced by various factors, including surface charging and the specific theoretical method used. The simulation of such spectra provides a "fingerprint" for the molecule on the surface. nih.govacs.org

Prediction of Spectroscopic Signatures for Structural Confirmation

Beyond photoelectron spectroscopy, theoretical calculations can predict other spectroscopic signatures that are vital for structural confirmation.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. For this compound, this would allow for the assignment of specific peaks in an experimental Infrared (IR) or Raman spectrum to particular molecular motions. Key predicted vibrational modes would include:

C-H stretching modes of the alkyl chain and aromatic ring.

Aromatic C=C stretching modes.

C-O-C stretching of the ether linkage.

Characteristic modes of the methoxy group.

The S-H stretch (if the thiol is not deprotonated) or C-S stretch.

The comparison between calculated and experimental spectra can confirm the presence of the molecule on the surface and provide information about its conformation and orientation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for surface analysis, theoretical predictions of NMR chemical shifts (¹H and ¹³C) are crucial for characterizing the bulk material before its use in SAM formation. DFT-based methods can provide highly accurate predictions of chemical shifts, aiding in the structural elucidation and purity assessment of the synthesized this compound.

By combining these computational approaches, a detailed and multi-faceted understanding of this compound can be achieved, from its assembly on a surface to its fundamental electronic and vibrational properties.

Advanced Research Applications and Methodological Contributions

Fabrication of Tailored Material Surfaces

The ability to form SAMs is crucial for modifying the surfaces of materials at the molecular level.

Development of Chemically Functionalized Substrates for Specific Interactions

The terminal group of an alkanethiol dictates the chemical nature of the modified surface. In principle, the methoxyphenoxy group of 6-(3-methoxyphenoxy)-1-hexanethiol could be used to create surfaces with specific aromatic and ether functionalities. These could potentially engage in non-covalent interactions such as pi-stacking with other aromatic molecules or hydrogen bonding. The utility of such a surface would depend on the specific research application, for instance, in selective chemical sensing or as a template for the controlled assembly of other molecular structures.

Engineering of Surface Wettability and Adhesion Properties

Surface wettability, which is the extent to which a liquid spreads across a surface, is governed by the surface free energy. This property is directly influenced by the terminal functional groups of a SAM. The methoxyphenoxy group would be expected to impart a moderately hydrophobic character to a surface, though the precise contact angle would need to be determined experimentally. By creating mixed SAMs with other thiols that have different terminal groups (e.g., hydrophilic -OH or charged -COOH groups), it would be theoretically possible to fine-tune the surface wettability and adhesion to desired values.

Methodological Advancements in Biosensing Interface Construction

SAMs are a cornerstone of modern biosensor design, providing a stable and well-defined platform for the attachment of biological recognition elements.

Design Principles for Immobilization of Biomolecules onto SAMs (Conceptual)

A key strategy in biosensor development is the creation of a surface that resists the non-specific adsorption of proteins and other biomolecules from a sample, while allowing for the specific attachment of the desired target or probe molecule. Often, this is achieved using mixed SAMs. One component, a "diluent" thiol, forms a background layer that prevents non-specific binding. A second, "active" thiol is present at a lower concentration and provides a functional group for the covalent attachment of a biomolecule. While compounds like 6-hydroxy-1-hexanethiol (B1144405) are sometimes used as diluents, the role that this compound could play in such a system is not documented.

Creation of Defined Microenvironments for Biochemical Studies (Conceptual)

By patterning SAMs on a surface, for example using techniques like microcontact printing, it is possible to create defined "corrals" or microenvironments. These can be used to study the behavior of cells, proteins, or other biological entities in a controlled setting. The properties of the SAM within these patterned areas would define the local environment. A SAM of this compound could, in theory, be used to create regions with specific aromatic and ether functionalities, but its utility for such applications has not been explored in the available literature.

Future Research Directions and Open Questions

Exploration of Diverse Substrate Interactions

The majority of self-assembled monolayer (SAM) research has historically focused on noble metal substrates like gold, silver, and palladium, prized for their well-defined surfaces and strong thiol-metal bond formation. While initial studies of 6-(3-methoxyphenoxy)-1-hexanethiol would likely follow this trend, significant opportunities lie in expanding the substrate repertoire.

Self-Assembly on Semiconductor or Oxide Surfaces

The behavior of this compound on technologically relevant materials such as silicon, gallium arsenide (GaAs), or various metal oxides (e.g., TiO₂, ZnO, ITO) is largely unknown. Research in this area would be pivotal for integrating the functionalities of this molecule into electronic and optoelectronic devices. Key research questions include:

What is the nature of the bond between the thiol group and various semiconductor or oxide surfaces?

How do the electronic properties of the substrate influence the packing density, orientation, and ordering of the resulting SAM?

Can the 3-methoxyphenoxy group influence the electronic interface between the organic layer and the semiconductor or oxide substrate?

Systematic studies employing surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) would be essential to characterize the chemical and physical properties of these novel interfaces.

Multi-Component SAMs with this compound

The creation of mixed SAMs, where this compound is co-adsorbed with other thiol-containing molecules, offers a powerful route to finely tune surface properties. By incorporating molecules with different chain lengths, terminal functionalities, or responsive behaviors, researchers can create surfaces with tailored wettability, biocompatibility, or chemical reactivity. For instance, co-assembling with a shorter alkanethiol could introduce controlled amounts of "free space" around the phenoxy moiety, potentially enhancing its accessibility for further reactions. Conversely, mixing with a hydrophilic thiol could create patterned surfaces with distinct regions of hydrophobicity and hydrophilicity. Critical research directions include:

Investigating the phase behavior and domain formation within mixed SAMs containing this compound.

Understanding how the presence of a co-adsorbate affects the orientation and conformation of the 3-methoxyphenoxy group.

Exploring the use of multi-component SAMs to create gradients or patterns of surface energy and chemical functionality.

Advanced Functionalization Strategies for the 3-Methoxyphenoxy Moiety

The 3-methoxyphenoxy group, while seemingly simple, provides a versatile platform for a wide array of chemical modifications. Moving beyond its passive role as a terminal group, future research should focus on leveraging this aromatic ring for the creation of dynamic and functional surfaces.

Post-Assembly Chemical Modifications of the Aromatic Ring

Once the SAM of this compound is formed, the aromatic ring of the phenoxy group can be targeted for further chemical transformations. This post-assembly modification approach allows for the creation of complex surface functionalities that might not be compatible with the initial SAM formation process. Potential research avenues include:

Electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to introduce new functional groups onto the phenoxy ring.

Demethylation of the methoxy (B1213986) group to yield a reactive phenol (B47542), which can then be used for subsequent coupling reactions.

Metal-catalyzed cross-coupling reactions to attach more complex molecular structures to the aromatic core.

The success of these strategies will depend on developing reaction conditions that are effective at the solid-liquid interface without disrupting the underlying SAM structure.

Integration of Redox-Active or Optically Responsive Units

A particularly exciting direction is the incorporation of moieties that can respond to external stimuli, such as an electrical potential or light. This could be achieved by modifying the 3-methoxyphenoxy group with redox-active units like ferrocene (B1249389) or viologen, or with photo-isomerizable groups like azobenzene. Such functionalized surfaces could find applications in molecular electronics, chemical sensors, and light-responsive materials. Key research goals would be to:

Synthesize derivatives of this compound that incorporate redox-active or optically responsive functionalities.

Characterize the electrochemical or photochemical switching behavior of SAMs formed from these modified molecules.

Development of Novel Characterization Probes

To fully understand the structure and behavior of this compound at surfaces, especially in complex environments or as part of multi-component systems, the development of new characterization techniques will be crucial. While standard surface science tools provide valuable information, there is a need for probes that can offer higher chemical specificity and spatial resolution.

Future efforts could focus on:

Tip-Enhanced Raman Spectroscopy (TERS): This technique could provide vibrational information with nanoscale spatial resolution, allowing for the chemical mapping of individual molecules within a SAM and the study of local defects and domain boundaries.

Sum-Frequency Generation (SFG) Spectroscopy: SFG is particularly sensitive to the vibrational modes of molecules at interfaces and can provide detailed information about the orientation and conformation of the 3-methoxyphenoxy group.

Scanning Tunneling Microscopy (STM) with a functionalized tip: By using STM tips modified with specific chemical groups, it may be possible to probe the local chemical environment and intermolecular interactions of the phenoxy moieties within the SAM.

By pursuing these future research directions, the scientific community can move beyond a basic understanding of this compound and begin to harness its unique chemical features for the design and fabrication of next-generation functional materials and devices.

In-Situ Spectroscopic Techniques for Dynamic Process Monitoring

The formation of SAMs is a dynamic process. To fully comprehend the assembly mechanism of this compound on a substrate, in-situ spectroscopic techniques are indispensable. Techniques such as surface-enhanced Raman spectroscopy (SERS), infrared reflection-absorption spectroscopy (IRRAS), and sum-frequency generation (SFG) spectroscopy can provide real-time information on the adsorption kinetics, conformational changes of the alkyl chains, and orientation of the terminal methoxyphenoxy groups. nih.govacs.org For instance, in-situ IR spectroscopy can monitor the S-H bond cleavage as the thiol headgroup binds to a gold surface and track changes in the C-H stretching vibrations to follow the ordering of the hexyl chains. acs.org This dynamic data is crucial for optimizing deposition conditions to achieve highly ordered and reproducible monolayers.

Quantitative Methods for Defect Analysis in Monolayers

The functionality of a SAM is often dictated by the presence of defects. Therefore, the development and application of quantitative methods for defect analysis are paramount. While techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can visualize defects with high resolution, quantifying their density and understanding their impact on monolayer properties remains a challenge. acs.orgrsc.org One promising approach involves using the wetting behavior of different liquids on the SAM surface to parameterize the presence of gauche defects within the alkyl chains. nih.govacs.org By measuring contact angles with both polar and nonpolar solvents, a dimensionless number can be derived to quantify the degree of disorder. nih.govacs.org This method could be applied to SAMs of this compound to correlate defect density with the unique properties imparted by the methoxyphenoxy terminus.

Machine Learning and AI in Predicting SAM Behavior

The vast parameter space involved in designing and fabricating functional SAMs makes experimental exploration a time-consuming endeavor. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to accelerate this process by predicting SAM behavior and guiding experimental design. nih.govnih.govrsc.org

Computational Design of Functionalized Alkanethiols with Desired Assembly Characteristics

Machine learning models can be trained on existing datasets of alkanethiol SAMs to establish structure-property relationships. nih.gov These models can then be used to computationally design novel functionalized alkanethiols, like derivatives of this compound, with specific, desired assembly characteristics. For example, by inputting molecular descriptors, a trained model could predict the packing density, tilt angle, and surface energy of a hypothetical alkanethiol before it is ever synthesized. nih.govarxiv.org This predictive capability would dramatically streamline the discovery of new molecules for advanced surface engineering. The development of such models relies on the generation of comprehensive datasets that link molecular features to experimental outcomes. rsc.org

High-Throughput Screening of Surface Modification Strategies

The combination of robotic automation and rapid characterization techniques has given rise to high-throughput screening (HTS) of surface modifications. researchgate.netacs.orgnih.gov HTS platforms can be used to systematically vary parameters such as the composition of mixed SAMs (e.g., co-deposition of this compound with other thiols like 1-hexanethiol (B106883) or 6-amino-1-hexanethiol), deposition time, and solution concentration. dtu.dkchemicalbook.com The resulting surfaces can then be rapidly screened for properties of interest, such as protein resistance or cell adhesion. northwestern.edunumberanalytics.com The large datasets generated from HTS can, in turn, be used to train and refine the machine learning models discussed previously, creating a powerful feedback loop between computational prediction and experimental validation. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes and characterization techniques for 6-(3-methoxyphenoxy)-1-hexanethiol?

  • Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene "click" chemistry. For example, grafting onto polymer backbones (e.g., polyepichlorohydrin) involves reacting the thiol group with electrophilic sites under basic conditions. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, thermogravimetric analysis (TGA) for thermal stability (up to 250°C in membrane applications), and electrochemical impedance spectroscopy to assess ion conductivity in polymer electrolytes .

Q. How can the self-assembled monolayer (SAM) formation of this compound be optimized on gold surfaces?

  • Answer: SAM formation requires precise control of solvent polarity, immersion time (typically 24–48 hours), and substrate pretreatment (e.g., oxygen plasma cleaning). Electrochemical impedance spectroscopy and surface-enhanced Raman spectroscopy (SERS) are critical for evaluating monolayer density and orientation. Studies show that mixed SAMs with shorter-chain thiols (e.g., 1-hexanethiol) improve stability and reduce defects .

Q. What are the primary applications of this compound in polymer science?

  • Answer: The thiol group enables covalent functionalization of polymers via Michael addition or thiol-ene reactions. For instance, grafting onto polycarbonates enhances proton conductivity in membranes (e.g., for fuel cells), achieving ~10 mS/cm at 80°C. The methoxyphenoxy group contributes to thermal stability (decomposition >200°C) and mechanical robustness in electrolyte membranes .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of thiol-maleimide "click" reactions involving this compound?

  • Answer: Selectivity depends on solvent polarity, initiator choice (e.g., triethylamine vs. DABCO), and steric effects. Computational modeling (DFT) shows that polar aprotic solvents (e.g., DMF) favor base-initiated mechanisms, while nonpolar solvents (e.g., chloroform) promote nucleophilic pathways. Competitive reactions with other thiols (e.g., 1-hexanethiol) require kinetic analysis to optimize product ratios .

Q. What catalytic systems are effective for hydrothiolation of alkynes using this compound?

  • Answer: Rhodium(I) complexes (e.g., [Rh₂Cl₂(cod)₂(µ-COC)]) achieve ~70% conversion in hydrothiolation of phenylacetylene, yielding α-vinyl sulfides. Key parameters include catalyst loading (0.5–1 mol%), stoichiometric thiol/alkyne ratios, and reaction time (6–12 hours). Post-reaction analysis via GC-MS and NMR confirms regioselectivity (α:β ratio ~3:2) .

Q. How can molecular dynamics (MD) simulations predict the behavior of this compound in SAMs?

  • Answer: Force fields parameterized for 1-hexanethiol (e.g., optimized using vapor pressure and density data) accurately simulate SAM formation. MD studies reveal that the methoxyphenoxy group increases monolayer rigidity, reducing tilt angles by ~10° compared to linear alkanethiols. Simulations also predict shear viscosity within 15% of experimental values .

Q. What strategies mitigate contradictions in ion conductivity data for polymer membranes incorporating this compound?

  • Answer: Discrepancies arise from variations in grafting density (5–20 wt%) and hydration levels. Controlled experiments using impedance spectroscopy under standardized humidity (30–90% RH) and temperature (25–80°C) are critical. Crosslinking with 1,2-ethanedithiol improves consistency, reducing conductivity variability from ±25% to ±10% .

Methodological Guidelines

  • Synthesis Optimization: Use inert atmospheres (N₂/Ar) to prevent thiol oxidation. Monitor reaction progress via FT-IR for S-H peak disappearance (~2570 cm⁻¹) .
  • SAM Characterization: Combine atomic force microscopy (AFM) with contact angle measurements to correlate surface morphology with hydrophobicity .
  • Catalytic Testing: Employ internal standards (e.g., 1,4-di-tert-butylbenzene) for precise GC quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.